

Technical Guide: Spectroscopic Analysis of 3-Fluoro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-iodobenzonitrile**

Cat. No.: **B1302148**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-5-iodobenzonitrile** (CAS No. 723294-75-5). It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed experimental protocols for acquiring this data are provided, along with graphical representations of the analytical workflow and the correlation between spectroscopic signals and molecular structure. This document is intended to serve as a foundational resource for researchers working with this compound.

Molecular and Physical Properties

3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile with the following properties:

Property	Value	Reference
Chemical Formula	C ₇ H ₃ FIN	[1] [2] [3] [4]
Molecular Weight	247.01 g/mol	[1] [3] [5]
Monoisotopic Mass	246.92942 Da	[5]
CAS Number	723294-75-5	[1] [2] [3] [5]
Appearance	Solid	[1]
Melting Point	29-30 °C	[1]
Boiling Point	251 °C	[1] [4]
Density	1.98 g/cm ³	[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **3-Fluoro-5-iodobenzonitrile** based on its chemical structure and typical values for its constituent functional groups.

NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F.

Table 1: Predicted ¹H NMR Data

Proton	Multiplicity	Approx. Chemical Shift (ppm)	Coupling Constants (Hz)
H-2	Triplet (t)	7.8 - 8.0	J(H,F) ≈ 2-3 Hz
H-4	Doublet of Doublets (dd)	7.6 - 7.8	J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 8-10 Hz

| H-6 | Doublet of Doublets (dd) | 7.9 - 8.1 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 5-7 Hz |

Table 2: Predicted ¹³C NMR Data

Carbon	Approx. Chemical Shift (ppm)	Coupling
C-CN	115 - 118	-
C-CN	112 - 115	-
C-I	92 - 95	-
C-F	161 - 164	Doublet, ${}^1\text{J}(\text{C},\text{F}) \approx 250$ Hz

| C-H (Aromatic) | 125 - 145 | Doublets, ${}^1\text{J}(\text{C},\text{F})$ may be observed |

Table 3: Predicted ${}^{19}\text{F}$ NMR Data

Fluorine	Multiplicity	Approx. Chemical Shift (ppm)
Ar-F	Triplet of Doublets (td)	-105 to -115

| Ar-F | Triplet of Doublets (td) | -105 to -115 |

Infrared (IR) Spectroscopy Data (Predicted)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
2230 - 2220	Strong	C≡N (Nitrile) Stretch
1600 - 1550	Medium-Strong	Aromatic C=C Stretch
1280 - 1200	Strong	Aryl C-F Stretch
850 - 750	Strong	C-H Out-of-plane Bending

| 700 - 500 | Medium-Strong | Aryl C-I Stretch |

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
247	High	[M] ⁺ (Molecular Ion)
221	Low	[M - CN] ⁺
120	Medium	[M - I] ⁺

| 94 | Medium | [M - I - CN]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.[\[6\]](#)

- Sample Preparation:
 - Weigh 10-25 mg of **3-Fluoro-5-iodobenzonitrile** for ¹H NMR, or 50-100 mg for ¹³C NMR. [\[7\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial.[\[7\]](#)
 - To ensure a clear solution, filter the sample through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely. Avoid using tubes with any chips or cracks.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra using standard pulse programs. For ^{13}C , a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra. For ^1H and ^{13}C , the residual solvent peak can be used as a secondary reference, which is calibrated against internal TMS (0 ppm). For ^{19}F , an external standard like CFCl_3 is typically used.

Infrared (IR) Spectroscopy Protocol

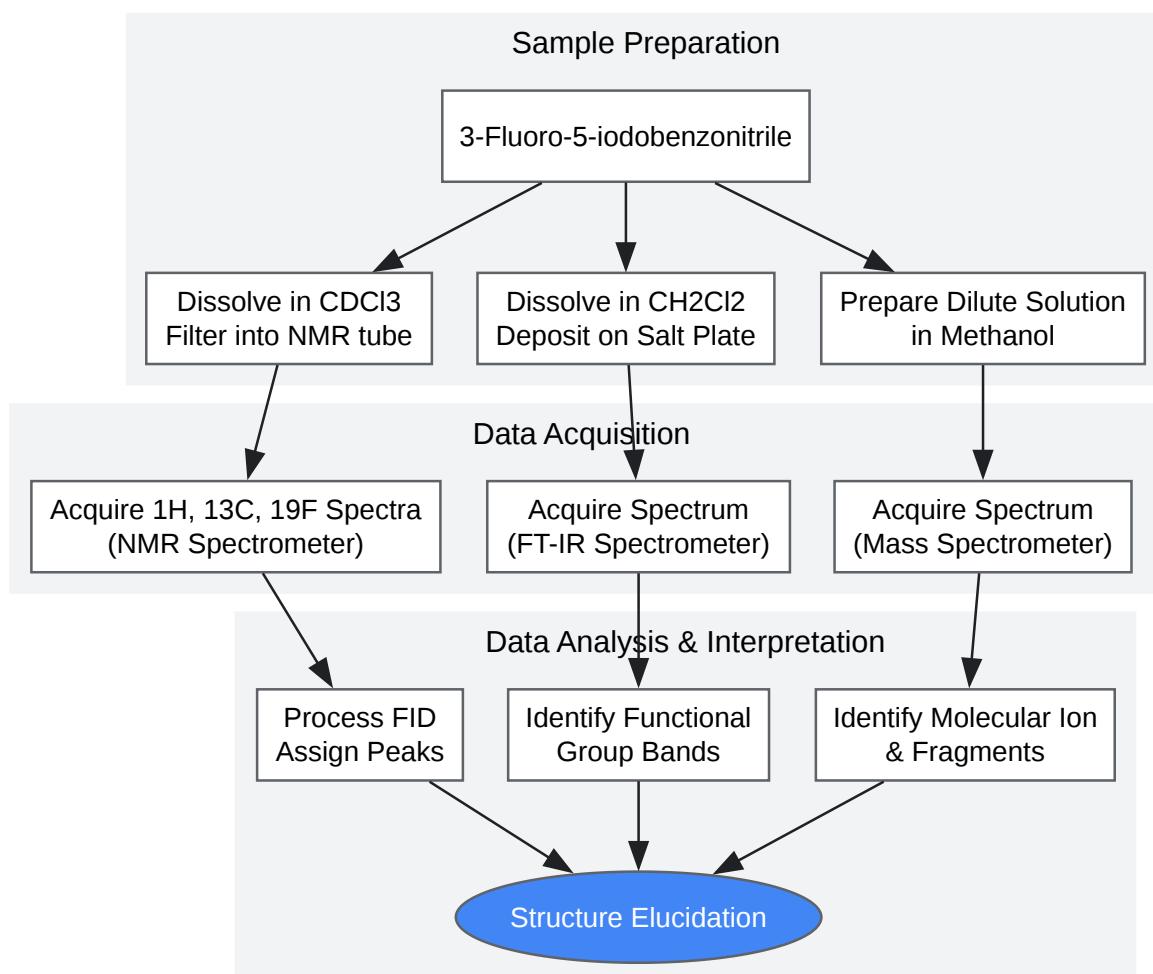
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8]

- Sample Preparation (Thin Solid Film Method):[9]
 - Place a small amount (approx. 10-20 mg) of solid **3-Fluoro-5-iodobenzonitrile** into a small vial.
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[9]
 - Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[9]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- After analysis, clean the salt plate thoroughly with a suitable solvent like dry acetone and return it to a desiccator.[\[10\]](#)

Mass Spectrometry (MS) Protocol

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[\[11\]](#)

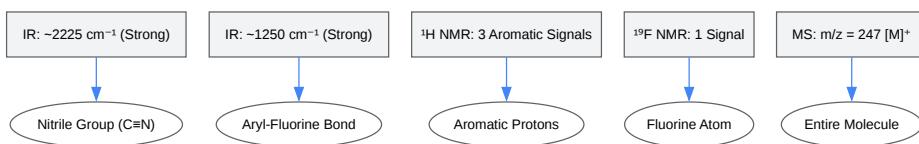

- Sample Preparation:
 - Prepare a dilute solution of the sample. A typical starting concentration is 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[\[12\]](#)
 - Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[\[12\]](#)
 - Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[\[12\]](#)
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
 - The sample is vaporized in a high vacuum environment.[\[13\]](#)
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[\[13\]](#)[\[14\]](#)
 - The resulting positively charged ions are accelerated by an electric field.[\[14\]](#)
 - The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge (m/z) ratio.[\[13\]](#)

- A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Workflow and Data Interpretation

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **3-Fluoro-5-iodobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **3-Fluoro-5-iodobenzonitrile**.

Spectroscopic Data and Structural Correlation

This diagram shows how different spectroscopic techniques provide information about specific parts of the **3-Fluoro-5-iodobenzonitrile** molecule.

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic data to molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 723294-75-5[3-Fluoro-5-iodobenzonitrile 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. 1stsci.com [1stsci.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. 3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. amherst.edu [amherst.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. fiveable.me [fiveable.me]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-Fluoro-5-iodobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302148#spectroscopic-data-nmr-ir-ms-of-3-fluoro-5-iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com